molecular formula C12H14ClNO2 B14450213 2-(Diethylcarbamoyl)benzoyl chloride CAS No. 79422-68-7

2-(Diethylcarbamoyl)benzoyl chloride

Cat. No.: B14450213
CAS No.: 79422-68-7
M. Wt: 239.70 g/mol
InChI Key: PZWBSMUMADVDGR-UHFFFAOYSA-N
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Description

2-(Diethylcarbamoyl)benzoyl chloride (CAS 79422-68-7) is a specialty fine chemical and pharmaceutical intermediate of high synthetic value for research and development . The compound features both a benzoyl chloride and a diethylcarbamoyl moiety, making it a versatile building block for constructing more complex molecules. As a benzoyl chloride derivative, it is expected to undergo typical acyl chloride reactions, such as hydrolysis or reactions with alcohols and amines to form esters and amides, respectively . This reactivity profile makes it a valuable precursor for synthesizing novel compounds, potentially for applications in medicinal chemistry and material science. The molecular weight of the compound is 239.698 g/mol . This product is intended for research purposes in a controlled laboratory environment and is strictly for research use only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and employ appropriate personal protective equipment when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79422-68-7

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

2-(diethylcarbamoyl)benzoyl chloride

InChI

InChI=1S/C12H14ClNO2/c1-3-14(4-2)12(16)10-8-6-5-7-9(10)11(13)15/h5-8H,3-4H2,1-2H3

InChI Key

PZWBSMUMADVDGR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1C(=O)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Diethylcarbamoyl Benzoyl Chloride

Exploration of Synthetic Pathways to 2-(Diethylcarbamoyl)benzoyl chloride

The primary route to synthesizing this compound is not a single reaction but a sequence that builds the molecule's core structure before introducing the highly reactive acyl chloride moiety. This strategy ensures that the sensitive acyl chloride is formed in the final step, preventing unwanted side reactions.

Strategies Involving Benzoic Acid Derivatives and Acyl Chloride Formation

The most direct and logical strategy for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 2-(Diethylcarbamoyl)benzoic acid. This transformation is a standard method for preparing acyl chlorides. masterorganicchemistry.com

The reaction involves treating 2-(Diethylcarbamoyl)benzoic acid with a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. masterorganicchemistry.comwikipedia.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride, with the convenient release of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). libretexts.orgyoutube.com This simplifies the purification process, as the volatile byproducts can be easily removed from the reaction mixture. chemguide.co.ukchemguide.co.uk

The proposed final step in the synthesis is as follows:

Reaction of 2-(Diethylcarbamoyl)benzoic acid with Thionyl Chloride

Approaches Utilizing Diethylcarbamoyl-Containing Intermediates

The synthesis of the crucial intermediate, 2-(Diethylcarbamoyl)benzoic acid, starts from more readily available precursors. A highly efficient approach is the reaction of phthalic anhydride (B1165640) with diethylamine (B46881). jetir.org In this reaction, the nitrogen atom of diethylamine acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride ring. This nucleophilic acyl substitution results in the opening of the anhydride ring to form the corresponding phthalamic acid derivative, which in this case is 2-(Diethylcarbamoyl)benzoic acid. jetir.org This method provides a direct route to the key intermediate required for the final acyl chloride formation step.

The table below outlines the proposed two-step synthetic pathway.

Proposed Synthetic Pathway for this compound
Step Reactants Product Reaction Type
1 Phthalic Anhydride, Diethylamine 2-(Diethylcarbamoyl)benzoic acid Nucleophilic Acyl Substitution (Ring-opening)

Investigations into Functional Group Interconversions Leading to the Compound

Anhydride to Carboxamide: The initial step involves the conversion of a cyclic anhydride functional group into a carboxylic acid and a tertiary amide (the diethylcarbamoyl group). This occurs through the nucleophilic attack of a secondary amine on the anhydride.

Carboxylic Acid to Acyl Chloride: The final and most crucial interconversion is the transformation of the carboxylic acid group (-COOH) into an acyl chloride group (-COCl). libretexts.org This is an activation step, as acyl chlorides are significantly more reactive than their corresponding carboxylic acids and serve as versatile intermediates for further synthesis, such as the creation of esters and amides. masterorganicchemistry.comwikipedia.org

Advanced Synthetic Strategies for Related Benzoyl Chloride Derivatives

The synthesis of benzoyl chlorides and their derivatives is a well-established area of organic chemistry, with several reliable methodologies available. These methods primarily focus on the conversion of the robust carboxylic acid group into the more reactive acyl chloride.

Methodologies for the Conversion of Carboxylic Acids to Acyl Chlorides

Several reagents are widely employed to convert carboxylic acids into acyl chlorides. The choice of reagent can depend on the scale of the reaction, the sensitivity of other functional groups in the molecule, and the desired purity of the final product. chemguide.co.ukchemguide.co.uk

Thionyl Chloride (SOCl₂): This is one of the most common laboratory reagents for this conversion. Its primary advantage is that the byproducts, SO₂ and HCl, are gases, which simplifies product isolation. chemguide.co.ukchemguide.co.uk

Phosphorus Pentachloride (PCl₅): PCl₅ is a solid reagent that reacts vigorously with carboxylic acids. A key difference is that its byproduct, phosphorus oxychloride (POCl₃), is a liquid with a relatively high boiling point, which must be separated from the desired acyl chloride, typically by fractional distillation. chemguide.co.ukchemguide.co.uk

Phosphorus Trichloride (PCl₃): PCl₃ is a liquid reagent that offers a less vigorous reaction compared to PCl₅. It produces phosphoric(III) acid (H₃PO₃) as a byproduct, which also requires separation from the product. chemguide.co.ukchemguide.co.uk

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is often used for smaller-scale or more sensitive syntheses. It is highly reactive and its byproducts (CO₂, CO, and HCl) are all gaseous, which makes for a very clean reaction and straightforward work-up. wikipedia.org

The following table provides a comparison of these common chlorinating agents.

Comparison of Common Reagents for Acyl Chloride Synthesis
Reagent Formula Physical State Byproducts Key Advantages
Thionyl Chloride SOCl₂ Liquid SO₂(g), HCl(g) Gaseous byproducts simplify purification. chemguide.co.uk
Phosphorus Pentachloride PCl₅ Solid POCl₃(l), HCl(g) Highly reactive. chemguide.co.uk
Phosphorus Trichloride PCl₃ Liquid H₃PO₃(l) Milder reaction than PCl₅. chemguide.co.uk

Catalytic and Reagent-Based Approaches in Acyl Halide Synthesis

The efficiency of converting carboxylic acids to acyl chlorides can be significantly improved by using catalytic amounts of certain nitrogen-containing compounds. N,N-dimethylformamide (DMF) is a widely used catalyst, particularly for reactions involving thionyl chloride and oxalyl chloride. masterorganicchemistry.comwikipedia.org

The catalytic cycle with DMF and thionyl chloride is believed to proceed through the formation of a Vilsmeier-type reagent, a dimethyliminium species. acs.orgacs.org This intermediate is highly electrophilic and reacts with the carboxylic acid to form an activated species that is more susceptible to nucleophilic attack by the chloride ion. This catalytic pathway provides a lower energy route for the reaction, often allowing it to proceed under milder conditions and at a faster rate. Pyridine (B92270) can also be used as a catalyst and as a base to neutralize the HCl byproduct. masterorganicchemistry.com

Regioselective Synthesis of Substituted Benzoyl Chlorides

The synthesis of this compound is fundamentally a problem of regioselectivity, requiring precise placement of two functional groups—the diethylcarbamoyl and the chlorocarbonyl groups—in an ortho (1,2) relationship on a benzene (B151609) ring. The direct synthesis of such a molecule is challenging; therefore, its preparation is typically achieved through a multi-step process. The key strategic element is the regioselective synthesis of its immediate precursor, 2-(Diethylcarbamoyl)benzoic acid, which is then converted to the target acid chloride. The most powerful and widely utilized method for achieving this specific ortho-substitution pattern is Directed ortho-Metalation (DoM).

The tertiary amide group, specifically the N,N-diethylamide, is a premier Directed Metalation Group (DMG) in organic synthesis. nih.govsci-hub.se Its strong Lewis basicity allows it to coordinate with an alkyllithium base (like sec-butyllithium), facilitating the deprotonation of the adjacent ortho-proton. nih.govsci-hub.se This generates a stabilized ortho-lithiated species, which can then react with a suitable electrophile to introduce a substituent specifically at the 2-position. This methodology provides a highly regiocontrolled route to ortho-substituted N,N-diethylbenzamides. sci-hub.seresearchgate.net

The general pathway to this compound involves two primary steps:

Directed ortho-Metalation of N,N-Diethylbenzamide : N,N-Diethylbenzamide is treated with a strong base, typically sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C) to generate the 2-lithiated intermediate. This species is then quenched with a suitable electrophile to introduce the precursor to the carboxylic acid group. Carbon dioxide (CO2) is the most direct electrophile for this purpose, leading directly to the carboxylate salt, which upon acidic workup yields 2-(Diethylcarbamoyl)benzoic acid. sci-hub.se

Conversion to the Acid Chloride : The resulting substituted benzoic acid is then converted to the corresponding benzoyl chloride. This is a standard transformation in organic chemistry, commonly achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). miracosta.eduresearchgate.net The reaction with thionyl chloride, for instance, produces the desired acid chloride along with gaseous byproducts (HCl and SO₂), which simplifies purification. chemconnections.org

The table below summarizes the key reaction of the Directed ortho-Metalation of N,N-diethylbenzamide with various electrophiles, illustrating the versatility of this method for creating ortho-substituted benzamides, the precursors to a wide range of substituted benzoyl chlorides. sci-hub.se

EntryElectrophile (E+)ProductYield (%)
1CO₂; then H₃O⁺2-(Diethylcarbamoyl)benzoic acid85
2I₂2-Iodo-N,N-diethylbenzamide90
3Me₃SiClN,N-Diethyl-2-(trimethylsilyl)benzamide95
4DMF2-Formyl-N,N-diethylbenzamide80
5Ph₂CO2-(Diphenylhydroxymethyl)-N,N-diethylbenzamide88

Data sourced from studies on Directed ortho-Metalation of N,N-diethylbenzamides. sci-hub.se

Once the precursor, 2-(Diethylcarbamoyl)benzoic acid, is synthesized, the final step is its conversion to the target benzoyl chloride. This reaction is typically high-yielding.

Starting MaterialChlorinating AgentProductTypical Conditions
2-(Diethylcarbamoyl)benzoic acidThionyl chloride (SOCl₂)This compoundReflux in neat SOCl₂ or with a solvent like toluene
2-(Diethylcarbamoyl)benzoic acidOxalyl chloride ((COCl)₂)This compoundIn an inert solvent (e.g., DCM, Toluene) with a catalytic amount of DMF

Mechanistic Investigations and Reactivity Profiles of 2 Diethylcarbamoyl Benzoyl Chloride

Elucidation of Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution, which proceeds through an addition-elimination mechanism. taylorandfrancis.com This involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. taylorandfrancis.com This intermediate then collapses, expelling the chloride ion as a leaving group to yield the substituted product.

Detailed Kinetic and Thermodynamic Analyses of Carbonyl Reactivity

The reactivity of the benzoyl chloride moiety is influenced by both electronic and steric factors. Kinetic studies on substituted benzoyl chlorides have shown that the reaction rates are sensitive to the nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates, while electron-donating groups have the opposite effect.

The alcoholysis of substituted benzoyl chlorides, for instance, is a second-order reaction, being first-order with respect to both the acid chloride and the alcohol. uni.edu Pseudo-first-order rate constants can be determined by using a large excess of the alcohol. uni.edu For the reaction of benzoyl chloride with excess 95% ethanol (B145695) at 25°C, two simultaneous reactions occur: hydrolysis with water and alcoholysis with ethanol, with rate constants of 0.00949 min⁻¹ and 0.0757 min⁻¹, respectively. uni.edu

Thermodynamic data for reactions of benzoyl chloride are also available. The enthalpy of formation for gaseous benzoyl chloride has been determined, providing fundamental data for calculating the energetics of its reactions. anl.gov The enthalpy of reaction for the hydrolysis of benzoyl chloride to benzoic acid and hydrogen chloride is -34.04 ± 0.21 kJ/mol. nist.gov

Table 1: Kinetic Data for the Reaction of Benzoyl Chloride with Ethanol/Water uni.edu

ReactionNucleophileTemperature (°C)Rate Constant (min⁻¹)
HydrolysisWater250.00949
AlcoholysisEthanol250.0757

Characterization of Tetrahedral Intermediates in Aminolysis and Alcoholysis Reactions

The existence of a tetrahedral intermediate in nucleophilic acyl substitution reactions of acyl chlorides is a cornerstone of the accepted mechanism. taylorandfrancis.com While often short-lived and challenging to detect directly, their formation has been inferred from kinetic evidence and, in some cases, observed using advanced analytical techniques. For example, the formation of a protonated tetrahedral intermediate in the ethanolysis of acetyl chloride has been demonstrated using laser desorption/ionization tandem mass spectrometry. rsc.org

In aminolysis reactions, the initial nucleophilic attack by an amine on the benzoyl chloride carbonyl group forms a zwitterionic tetrahedral intermediate. This is followed by the collapse of the intermediate, expelling the chloride ion. pearson.com A second equivalent of the amine often acts as a base to neutralize the hydrogen chloride produced. pearson.com Similarly, in alcoholysis, the alcohol attacks the carbonyl carbon to form a tetrahedral intermediate, which then eliminates a chloride ion to form an ester. pearson.com

Reactivity Studies of the Diethylcarbamoyl Chloride Moiety

The diethylcarbamoyl chloride moiety is also susceptible to nucleophilic attack, primarily through solvolysis reactions. These reactions have been extensively studied to understand the influence of solvent and nucleophile structure on the reaction mechanism and rates.

Solvolysis Studies and Reaction Pathway Determination

The solvolysis of N,N-dialkylcarbamoyl chlorides, including N,N-diethylcarbamoyl chloride, generally proceeds through a dissociative SN1-like mechanism. nih.gov This involves the ionization of the C-Cl bond to form a resonance-stabilized carbamoyl (B1232498) cation intermediate, which is then captured by the solvent or another nucleophile. nih.gov

Studies on N,N-diethylcarbamoyl chloride have shown it to be more reactive than its dimethyl analogue. The solvolysis of N,N-diethylcarbamoyl chloride is 4.2 times faster in 80% ethanol and 6.6 times faster in 100% methanol (B129727) at 25.0 °C compared to N,N-dimethylcarbamoyl chloride. nih.gov This increased reactivity is consistent with the greater electron-donating ability of the ethyl groups, which stabilizes the carbamoyl cation intermediate. nih.gov The specific rate of hydrolysis for N,N-diethylcarbamoyl chloride was found to be too high to measure at 8.5 °C, a temperature convenient for studying the dimethyl derivative. nih.gov

Influence of Solvent Polarity and Nucleophile Structure on Reaction Kinetics

The rates of solvolysis of carbamoyl chlorides are highly dependent on the ionizing power and nucleophilicity of the solvent. The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with these solvent parameters. nih.gov For N-alkyl-N-arylcarbamoyl chlorides, analyses using the extended Grunwald-Winstein equation show significant sensitivity to both solvent nucleophilicity (l value) and ionizing power (m value). nih.gov

The nature of the nucleophile also plays a crucial role in the reaction kinetics. While solvolysis in protic solvents leads to the formation of carbamic acids (which subsequently decompose) or carbamate (B1207046) esters, the addition of stronger nucleophiles can lead to different products. For instance, the addition of amines can result in the formation of ureas. nih.gov The structure of the nucleophile, particularly its basicity and steric bulk, will affect the rate of nucleophilic attack. libretexts.org

Table 2: Relative Solvolysis Rates of N,N-Dialkylcarbamoyl Chlorides nih.gov

CompoundSolventTemperature (°C)Relative Rate (vs. Dimethyl)
N,N-Diethylcarbamoyl chloride80% Ethanol25.04.2
N,N-Diethylcarbamoyl chloride100% Methanol25.06.6

Exploration of Intermolecular and Intramolecular Reaction Dynamics

The presence of two reactive acyl chloride groups in 2-(diethylcarbamoyl)benzoyl chloride opens up the possibility of both intermolecular and intramolecular reactions. The proximity of the diethylcarbamoyl group to the benzoyl chloride function on the aromatic ring could lead to unique reactivity patterns not observed in the individual monofunctional compounds.

While specific studies on the intermolecular and intramolecular reaction dynamics of this compound are not available in the reviewed literature, some general principles can be applied. Intermolecular reactions would involve the reaction of two separate molecules of this compound or the reaction of one molecule with an external nucleophile. The relative reactivity of the benzoyl chloride and carbamoyl chloride moieties would dictate the product distribution in such reactions.

Intramolecular reactions, on the other hand, would involve the interaction of the two functional groups within the same molecule. The formation of five- or six-membered rings through intramolecular cyclization is often favored kinetically and thermodynamically. masterorganicchemistry.com In the case of this compound, an intramolecular reaction could potentially occur if a suitable nucleophilic center on the diethylcarbamoyl group could attack the benzoyl chloride carbonyl carbon, or vice versa. However, the structure of the diethylcarbamoyl group does not present an obvious internal nucleophile that could readily attack the benzoyl chloride. Conversely, an external bifunctional nucleophile could potentially bridge the two reactive sites.

Further experimental investigation is required to fully elucidate the complex interplay between the benzoyl chloride and diethylcarbamoyl chloride moieties in this compound and to determine the conditions that favor intermolecular versus intramolecular reaction pathways.

Chemoselectivity in Reactions with Poly-nucleophilic Substrates

In reactions with substrates possessing multiple nucleophilic sites, such as amino alcohols and diamines, this compound is expected to exhibit a degree of chemoselectivity. This selectivity is primarily dictated by the relative nucleophilicity of the competing functional groups. Generally, primary and secondary amines are more nucleophilic than alcohols or thiols. Consequently, in a molecule containing both an amino and a hydroxyl group, the amino group is anticipated to react preferentially with the acyl chloride.

While specific studies on the chemoselectivity of this compound are not extensively documented in the reviewed literature, general principles of acyl chloride reactivity provide a predictive framework. For instance, in a reaction with an amino alcohol, the major product would likely be the amide, resulting from the acylation of the amino group, with the hydroxyl group remaining unreacted under controlled conditions.

The reaction with a diamine would similarly favor the formation of a mono-amide at the more accessible or more nucleophilic amino group. The formation of a di-amide would require harsher reaction conditions or a significant excess of the acyl chloride. The table below illustrates the expected major products in the reaction of this compound with representative poly-nucleophilic substrates based on general reactivity principles.

Poly-nucleophilic SubstrateExpected Major ProductRationale
EthanolamineN-(2-hydroxyethyl)-2-(diethylcarbamoyl)benzamideHigher nucleophilicity of the primary amine compared to the primary alcohol.
EthylenediamineN-(2-aminoethyl)-2-(diethylcarbamoyl)benzamidePreferential reaction at one of the two equivalent primary amine groups.

Stereochemical Outcomes of Derivatization Reactions

The derivatization of chiral molecules with this compound can be employed for the determination of enantiomeric purity and the assignment of absolute configuration. When this acyl chloride reacts with a chiral nucleophile, such as a chiral alcohol or amine, a pair of diastereomers is formed. These diastereomers possess different physical and spectroscopic properties, which can be exploited for their separation and characterization, often by chromatographic or spectroscopic techniques like NMR.

The stereochemical outcome of such derivatization reactions is primarily influenced by the steric hindrance around the chiral center of the nucleophile and the reaction conditions. The reaction is generally expected to proceed with retention of configuration at the chiral center of the nucleophile, as the covalent bond to the stereocenter is not broken during the acylation process.

Detailed studies specifically investigating the stereochemical outcomes of derivatization reactions involving this compound are limited in the available literature. However, the principles of such reactions are well-established with other benzoyl chloride derivatives. chromatographyonline.com The diastereomeric products formed can be analyzed to provide information about the stereochemistry of the original chiral substrate.

Theoretical and Experimental Correlation of Mechanistic Insights

The correlation of theoretical calculations with experimental findings provides a powerful approach to understanding the reaction mechanisms of this compound. Computational chemistry can be utilized to model reaction pathways, transition states, and intermediate structures, offering insights that may be difficult to obtain through experimental methods alone.

For related substituted benzoyl chlorides, density functional theory (DFT) calculations have been employed to investigate reaction kinetics and mechanisms. ikprress.org Such studies can elucidate the influence of substituents on the reactivity of the acyl chloride and predict the most favorable reaction pathways. For this compound, theoretical studies could model the nucleophilic attack on the acyl chloride, the stability of the tetrahedral intermediate, and the departure of the chloride leaving group.

Experimental techniques such as kinetic studies, monitoring reaction progress through spectroscopy (e.g., NMR or IR), and isolation and characterization of reaction intermediates and products can provide the empirical data needed to validate and refine the theoretical models. While specific integrated theoretical and experimental studies on this compound were not identified in the surveyed literature, the general methodologies have been applied to similar systems, demonstrating the potential for this approach to provide a comprehensive understanding of its reactivity profile. ikprress.org

Derivatization Chemistry and Advanced Synthetic Applications of 2 Diethylcarbamoyl Benzoyl Chloride

Synthesis of Amide Derivatives Utilizing the Compound

The reaction of 2-(Diethylcarbamoyl)benzoyl chloride with primary and secondary amines is a direct application of nucleophilic acyl substitution, leading to the formation of N-substituted 2-(diethylcarbamoyl)benzamides. This transformation is fundamental in constructing more complex molecules in medicinal and materials chemistry.

Optimization of Schotten-Baumann Reaction Conditions

The Schotten-Baumann reaction, first described in the 1880s, is a classic method for synthesizing amides from amines and acid chlorides. wikipedia.orgtestbook.com The reaction is typically conducted under biphasic conditions, using an organic solvent (like dichloromethane (B109758) or diethyl ether) for the reactants and an aqueous phase containing a base (commonly sodium hydroxide) to neutralize the hydrochloric acid byproduct. wikipedia.orgtestbook.com This neutralization is crucial as it prevents the protonation of the unreacted amine, thereby maintaining its nucleophilicity and driving the reaction to completion. byjus.com

For a sterically hindered substrate such as this compound, optimization of standard Schotten-Baumann conditions may be necessary to achieve high yields. Key parameters for optimization include:

Choice of Base: While aqueous sodium hydroxide (B78521) is traditional, organic bases like pyridine (B92270) or triethylamine (B128534) in a single organic phase can also be effective. Pyridine, in particular, can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. byjus.com

Solvent System: The choice of organic solvent can influence reaction rates and solubility of reactants and products.

Temperature: Due to the high reactivity of acyl chlorides, these reactions are often performed at low temperatures (0 °C to room temperature) to control the reaction rate and minimize side reactions. tifr.res.in

Stoichiometry: Precise control over the molar ratios of the amine, acyl chloride, and base is essential for maximizing the yield of the desired amide product.

N-Acylation of Primary and Secondary Amines

The N-acylation of primary and secondary amines with this compound provides access to a diverse range of amide derivatives. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. chemistnotes.com This is followed by the elimination of a chloride ion to form the stable amide bond. chemistnotes.com

The reaction is generally high-yielding and tolerates a wide variety of functional groups on the amine component. Both aliphatic and aromatic amines can be successfully acylated. The following table illustrates the expected products and representative yields for the N-acylation of various amines with this compound, based on established chemical principles.

Table 1: Illustrative Examples of N-Acylation Reactions

Amine Substrate Product Name Plausible Yield (%)
Aniline N-phenyl-2-(diethylcarbamoyl)benzamide 92%
Benzylamine N-benzyl-2-(diethylcarbamoyl)benzamide 95%
Morpholine (2-(morpholine-4-carbonyl)phenyl)(diethyl)carboxamide 90%

Preparation of Ester Derivatives from this compound

Similar to amide synthesis, this compound readily reacts with alcohols and phenols to form the corresponding ester derivatives. This O-acylation reaction is a cornerstone of organic synthesis for protecting hydroxyl groups or for creating molecules with specific physical and biological properties.

O-Acylation of Alcohols and Phenols

The O-acylation reaction involves the nucleophilic attack of the hydroxyl group of an alcohol or phenol (B47542) on the carbonyl carbon of the acyl chloride. pearson.com The reactivity order for simple alcohols is typically primary > secondary > tertiary, largely due to steric hindrance. chemistry-reaction.com Phenols are generally less nucleophilic than alcohols and often require a base to be converted to the more reactive phenoxide ion for the reaction to proceed efficiently. organicmystery.comlibretexts.org

The reaction is usually carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct and may also act as a catalyst. organicmystery.comnih.gov

Strategies for Ester Linkage Formation

Several strategies can be employed to effectively form ester linkages using this compound:

Base-Catalyzed Acylation: This is the most common method, often employing pyridine or another tertiary amine. The base not only scavenges the acid produced but can also activate the acyl chloride. researchgate.net

Schotten-Baumann Conditions: For phenols, the classic Schotten-Baumann method using aqueous NaOH to deprotonate the phenol is highly effective. organicmystery.com

Promoter-Assisted Acylation: Modern methods may utilize various promoters or catalysts to achieve high yields under mild conditions, even for sterically hindered alcohols. organic-chemistry.org For example, catalysts like TMEDA (N,N,N′,N′-tetramethylethylenediamine) have been shown to promote rapid benzoylation at low temperatures. organic-chemistry.org

The following table presents plausible outcomes for the esterification of representative alcohols and phenols.

Table 2: Illustrative Examples of O-Acylation Reactions

Alcohol/Phenol Substrate Product Name Plausible Yield (%)
Ethanol (B145695) Ethyl 2-(diethylcarbamoyl)benzoate 94%
Isopropyl alcohol Isopropyl 2-(diethylcarbamoyl)benzoate 88%
Phenol Phenyl 2-(diethylcarbamoyl)benzoate 90%

Construction of Heterocyclic Systems Incorporating the Compound

The dual functionality of molecules derived from this compound (the newly formed amide/ester and the pre-existing ortho-carbamoyl group) makes them valuable precursors for constructing complex heterocyclic systems. The acyl chloride itself can be used directly in cyclization reactions with appropriate binucleophiles.

A plausible synthetic route involves the reaction of this compound with a molecule containing two nucleophilic centers, leading to a subsequent intramolecular cyclization. For instance, reaction with 2-aminothiobenzamide could lead to quinazoline (B50416) derivatives. In this proposed pathway, the primary amino group of 2-aminothiobenzamide would first acylate with this compound. nih.gov The resulting intermediate, an N-(2-thiocarbamoylphenyl)-2-(diethylcarbamoyl)benzamide, could then undergo a base-catalyzed intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the carbonyl of the diethylcarbamoyl group, followed by dehydration, to form a quinazolinone ring system. Such strategies are employed in the synthesis of medicinally important quinazolines. nih.govopenmedicinalchemistryjournal.com

Another potential application is in the synthesis of oxadiazoles. Acyl chlorides are known precursors for 1,3,4-oxadiazoles, often via an N,N'-diacylhydrazine intermediate which is then cyclized. nih.gov A one-pot reaction could involve treating this compound with hydrazine (B178648) to form the acyl hydrazide, followed by reaction with a second electrophile and subsequent cyclodehydration to yield a disubstituted 1,3,4-oxadiazole. This approach leverages the acyl chloride as a key building block for introducing the substituted benzoyl moiety into the heterocyclic core. nih.gov

Synthetic Routes to Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmacologically active molecules. researchgate.net The introduction of the 2-(diethylcarbamoyl)benzoyl moiety onto a benzimidazole scaffold can be achieved through standard acylation procedures. A common and effective method involves the N-acylation of a pre-formed benzimidazole ring. In this approach, a 2-substituted benzimidazole is treated with this compound in the presence of a suitable base, such as triethylamine or potassium carbonate, in an inert solvent like tetrahydrofuran (B95107) (THF). The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Alternatively, one might consider the direct reaction of this compound with o-phenylenediamine (B120857). However, studies on the reaction between benzoyl chloride and o-phenylenediamine have shown that the formation of the dibenzoyl derivative, 1,2-dibenzamidobenzene, occurs readily, often irrespective of the stoichiometry used. This suggests that a direct, one-pot condensation and cyclization to form a benzimidazole is less likely than the formation of the di-acylated, uncyclized intermediate. Therefore, the sequential approach of forming the benzimidazole core first, followed by N-acylation, remains the more controlled and predictable route.

Table 1: Representative N-Acylation Reaction for Benzimidazole Synthesis

Reactant 1Reactant 2ReagentsSolventProduct
2-Substituted BenzimidazoleThis compoundBase (e.g., K₂CO₃, Et₃N)Dry THF1-(2-(Diethylcarbamoyl)benzoyl)-2-substituted-1H-benzo[d]imidazole

Cyclization Reactions for Novel Scaffold Generation

The reactivity of the acyl chloride group in this compound makes it a valuable component in cyclization reactions to generate novel and medicinally relevant scaffolds. A significant application is in the synthesis of quinazolinones, a core structure in many bioactive compounds. nih.gov The most common approach for this transformation is the reaction of a benzoyl chloride derivative with a 2-aminobenzamide (B116534) or a related anthranilic acid derivative. researchgate.netorientjchem.org

In this synthetic strategy, this compound is reacted with 2-aminobenzamide. The reaction proceeds via an initial nucleophilic attack of the primary amino group of 2-aminobenzamide on the carbonyl carbon of the acyl chloride, forming an N-(2-carbamoylphenyl)-2-(diethylcarbamoyl)benzamide intermediate. Subsequent intramolecular cyclization, typically promoted by heat or a catalyst, involves the nucleophilic attack of the amide nitrogen onto the other benzamide (B126) carbonyl group, followed by dehydration to yield the final 2-(2-(diethylcarbamoyl)phenyl)quinazolin-4(3H)-one scaffold. orientjchem.org This method provides a direct route to highly functionalized quinazolinone cores that can be used for further synthetic elaboration.

Similarly, reacting this compound with 2-aminothiobenzamide can lead to the formation of intermediates that, upon base-catalyzed ring closure, yield quinazoline-4-thiones. nih.gov In strongly acidic media, these intermediates may also cyclize differently to produce other novel scaffolds, such as benzothiazinones. nih.gov

Role in Complex Chemical Architecture Construction

The unique structural features of this compound position it as a strategic tool for the assembly of complex chemical architectures. Its ability to introduce a sterically demanding and functionally distinct substituent makes it more than a simple acylating agent.

Application in Multistep Organic Synthesis

In the context of multistep organic synthesis, acyl chlorides like benzoyl chloride are frequently employed in the later stages to introduce a key functional group or to build upon a complex molecular core. taylorandfrancis.com this compound serves this role by introducing the 2-(diethylcarbamoyl)benzoyl moiety, a group that imparts specific steric and electronic properties.

Development of Novel Building Blocks

A key modern strategy in organic synthesis, particularly for drug discovery, is the creation of diverse molecular building blocks that can be used to generate libraries of complex molecules. This compound is an excellent starting material for the development of such novel building blocks.

The products derived from its reactions, such as the benzimidazole and quinazolinone derivatives discussed previously (Sections 4.3.1 and 4.3.2), are not merely final products but can be considered next-generation synthons. For example, a 2-(2-(diethylcarbamoyl)phenyl)quinazolin-4(3H)-one is a highly functionalized molecule with multiple potential sites for further derivatization. It serves as a rigid scaffold onto which other groups can be attached, allowing for the systematic exploration of chemical space around a privileged core structure. orientjchem.org The presence of the diethylcarbamoyl group provides a unique chemical handle and a specific steric and electronic signature that can be exploited in designing molecules with targeted biological activities. By using this compound to derivatize simpler heterocyclic systems, chemists can rapidly construct libraries of advanced, functionally rich building blocks for use in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization Methodologies for 2 Diethylcarbamoyl Benzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 2-(Diethylcarbamoyl)benzoyl chloride. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of its protons. The spectrum is expected to show distinct regions for the aromatic and aliphatic protons.

The four protons on the substituted benzene (B151609) ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the ortho-substitution pattern, they will form a complex, coupled spin system. The exact chemical shifts are influenced by the electron-withdrawing nature of both the benzoyl chloride and the diethylcarbamoyl groups.

The protons of the two ethyl groups on the amide nitrogen exhibit characteristic signals. Due to restricted rotation around the amide C-N bond, the two ethyl groups can become diastereotopic, meaning they are chemically non-equivalent. reddit.com This phenomenon leads to separate signals for each ethyl group. The methylene (B1212753) protons (-CH₂) would likely appear as two distinct, broadened quartets around 3.2-3.5 ppm, while the methyl protons (-CH₃) would appear as two corresponding triplets around 1.1-1.3 ppm. The splitting pattern (quartet for -CH₂ and triplet for -CH₃) arises from the J-coupling between the adjacent methylene and methyl protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
Aromatic (Ar-H)7.0 - 8.5Multiplet (m)Complex pattern due to ortho-substitution.
Methylene (-NCH₂)~3.2 - 3.5Quartet (q) or Broad SingletMay show two distinct signals due to restricted C-N bond rotation.
Methyl (-CH₃)~1.1 - 1.3Triplet (t)May show two distinct signals corresponding to the non-equivalent ethyl groups.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete count of the carbon environments.

Two carbonyl carbons will be present at the downfield end of the spectrum (160-180 ppm). The acyl chloride carbonyl carbon is typically found at a slightly lower field (higher ppm value) than the amide carbonyl carbon due to the high electronegativity of the chlorine atom. spectrabase.com

The six carbons of the aromatic ring are expected to resonate in the 120-140 ppm range. The two carbons directly attached to the substituents (C1 and C2) will have their chemical shifts significantly influenced by these groups. The remaining four aromatic CH carbons will also show distinct signals.

In the aliphatic region, the methylene carbons (-NCH₂) are expected around 40-45 ppm, while the methyl carbons (-CH₃) will appear further upfield, typically around 12-15 ppm. researchgate.net Similar to the ¹H NMR, the restricted amide bond rotation can lead to separate signals for each of the two methylene carbons and each of the two methyl carbons.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Acyl Chloride Carbonyl (Ar-COCl)~168 - 172
Amide Carbonyl (-NCOAr)~165 - 169
Aromatic Quaternary (C-COCl, C-CONEt₂)~135 - 140
Aromatic Methine (Ar-CH)~125 - 132
Methylene (-NCH₂)~40 - 45
Methyl (-CH₃)~12 - 15

COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent aromatic protons, helping to delineate the substitution pattern on the ring. Crucially, it would also display a clear correlation between the methylene (-CH₂) and methyl (-CH₃) protons within each ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). This allows for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the aromatic proton signals to the aromatic CH carbon signals and the ethyl group proton signals to their respective -CH₂- and -CH₃- carbon signals.

A correlation from the methylene (-NCH₂) protons to the amide carbonyl carbon.

Correlations from the methylene (-NCH₂) protons to the aromatic carbon to which the carbamoyl (B1232498) group is attached (C2).

Correlations from the aromatic protons to the quaternary aromatic carbons and the two carbonyl carbons, firmly establishing the connection between the aromatic ring and its substituents.

ROESY (Rotating frame Overhauser Effect SpectroscopY): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. For this molecule, ROESY could provide information on its preferred conformation, for instance, by showing correlations between the N-CH₂ protons and the adjacent aromatic proton, which would help define the orientation of the diethylcarbamoyl group relative to the plane of the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by probing the vibrations of its chemical bonds.

The FTIR spectrum of this compound is expected to be dominated by two strong carbonyl (C=O) stretching absorptions. These two bands are key diagnostic features for the molecule.

Acyl Chloride C=O Stretch: The carbonyl group of the acyl chloride is highly reactive and its C=O bond is very strong, causing it to absorb at a characteristically high frequency. This peak is expected to appear in the range of 1780-1815 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency slightly, placing it near the lower end of this range, around 1775-1780 cm⁻¹. uobabylon.edu.iqlibretexts.org

Tertiary Amide C=O Stretch (Amide I Band): The carbonyl group of the tertiary amide absorbs at a significantly lower frequency due to resonance with the nitrogen lone pair, which imparts more single-bond character to the C=O bond. This strong absorption, known as the Amide I band, is typically observed in the range of 1630-1670 cm⁻¹. nih.govresearchgate.net

Other significant absorptions would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl groups (below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring around 1450-1600 cm⁻¹. dergipark.org.tr

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3030 - 3100Medium
Aliphatic C-H Stretch2850 - 2980Medium-Strong
Acyl Chloride C=O Stretch1775 - 1785Strong
Tertiary Amide C=O Stretch1630 - 1670Strong
Aromatic C=C Stretch1450 - 1600Medium-Variable
C-N Stretch1200 - 1350Medium

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric and non-polar bonds often produce strong signals in Raman spectra.

For this compound, the Raman spectrum would also show the characteristic carbonyl stretches, although their intensities might differ from the FTIR spectrum. A particularly strong band expected in the Raman spectrum would be the symmetric "ring breathing" mode of the substituted benzene ring, typically found near 1000 cm⁻¹. The aromatic C=C stretching vibrations around 1600 cm⁻¹ are also generally strong in Raman spectra. The C-Cl stretch may also be more easily observed in the Raman spectrum. This complementary analysis helps to confirm the assignments made from the FTIR spectrum and provides a more complete vibrational profile of the molecule. nih.govnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) stands as a powerful analytical technique for the characterization of this compound and its derivatives. Its high sensitivity and specificity allow for detailed molecular weight determination, purity assessment, trace analysis, and quantitative studies. By ionizing chemical species and sorting the ions based on their mass-to-charge ratio, MS provides invaluable information about the molecular structure and composition of a sample. Coupled with chromatographic separation techniques, its utility is further enhanced.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Molecular Weight Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. In this method, the compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, which can be used for its identification by matching against spectral libraries. The molecular ion peak in the mass spectrum directly corresponds to the molecular weight of the compound, providing a definitive confirmation of its identity.

Table 1: Hypothetical GC-MS Data for Purity Assessment of this compound

Retention Time (min)Compound IdentityMolecular Ion (m/z)Relative Abundance (%)
12.5This compound23999.5
10.2Phthalic anhydride (B1165640)1480.3
11.8Diethylphthalamide2210.2

Note: This table is illustrative and based on potential impurities from synthesis.

High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Trace Analysis and Derivatization Studies

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is an exceptionally sensitive and selective technique for the analysis of compounds in complex matrices. researchgate.net This method is particularly well-suited for the trace analysis of this compound and for studying its reactions to form derivatives.

In HPLC-MS/MS, the sample is first separated by HPLC, which is ideal for non-volatile or thermally labile compounds. The eluent from the HPLC column is then introduced into a tandem mass spectrometer. In the first stage of mass analysis, a specific precursor ion corresponding to the analyte of interest is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage of mass analysis. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and reduces background noise, enabling the detection of analytes at very low concentrations.

While specific studies on the trace analysis of this compound using HPLC-MS/MS are not prevalent in the literature, the technique is widely used for analogous compounds. geomar.denih.govnih.govdaneshyari.com For instance, benzoyl chloride is a common derivatizing agent used to enhance the detection of various analytes in biological samples by HPLC-MS/MS. chromatographyonline.com This highlights the potential of the methodology for the sensitive detection of this compound itself, should it be present as a trace contaminant or a metabolite.

Derivatization studies involving this compound could also be effectively monitored using HPLC-MS/MS. The technique would allow for the separation and identification of reaction products, providing insights into reaction kinetics and pathways.

Isotope-Labeled Internal Standards for Quantitative Analysis

For accurate and precise quantification of this compound, the use of isotope-labeled internal standards in conjunction with mass spectrometry is the gold standard. An isotope-labeled internal standard is a version of the analyte in which one or more atoms have been replaced by their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N).

This standard is added to the sample at a known concentration before sample preparation and analysis. Since the isotope-labeled standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, any variations in sample preparation or instrument response can be corrected for, leading to highly accurate and reproducible quantitative results.

Although no specific isotope-labeled internal standards for this compound are described in the available literature, the principle is broadly applied in quantitative mass spectrometry. nih.govckisotopes.com The synthesis of a ¹³C₆-labeled this compound, for example, would enable its precise quantification in various matrices.

Table 2: Key Mass Transitions for Hypothetical Quantitative Analysis of this compound and its Isotope-Labeled Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound240 [M+H]⁺148 [M-C₄H₁₀NCO]⁺
¹³C₆-2-(Diethylcarbamoyl)benzoyl chloride246 [M+H]⁺154 [M-C₄H₁₀NCO]⁺

Note: This table is illustrative and based on predicted fragmentation patterns.

X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of molecules in the solid state.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most powerful method for determining the precise arrangement of atoms within a crystalline solid. The technique involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is then measured. By analyzing the positions and intensities of the diffracted beams, a three-dimensional model of the electron density within the crystal can be constructed, from which the atomic positions can be inferred.

While no crystal structure of this compound has been reported in the Cambridge Structural Database, a study on the closely related derivative, 2-Benzoyl-N,N-diethylbenzamide, demonstrates the utility of this technique. mdpi.com In this study, single-crystal X-ray diffraction was used to elucidate the crystal structures of two new polymorphs of 2-Benzoyl-N,N-diethylbenzamide. mdpi.com The analysis revealed detailed information about their molecular conformations and intermolecular interactions in the solid state. mdpi.com This work underscores the potential of single-crystal X-ray diffraction to provide a definitive structural characterization of this compound, should suitable crystals be obtained.

Table 3: Crystallographic Data for a Derivative, 2-Benzoyl-N,N-diethylbenzamide (Form II)

ParameterValue
Crystal systemMonoclinic
Space groupI2/a
a (Å)13.6350(6)
b (Å)8.4424(3)
c (Å)26.5721(9)
β (°)90.966(3)
Volume (ų)3059.0(2)
Z8
Temperature (K)123

Data obtained from a study on a derivative of the target compound. mdpi.com

Computational Chemistry and Theoretical Insights into 2 Diethylcarbamoyl Benzoyl Chloride

Quantum Chemical Investigations

Quantum chemical methods are fundamental to understanding the electronic structure and energetic properties of 2-(Diethylcarbamoyl)benzoyl chloride. These calculations provide insights into the molecule's preferred three-dimensional arrangement and the distribution of electrons, which in turn govern its stability and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry and electronic properties of molecules. researchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are used to find the minimum energy structure. researchgate.netnih.gov

The geometrical optimization of this compound would reveal key structural parameters. The planarity of the amide group, a common feature in N,N-disubstituted benzamides, and the torsional angle between the carbonyl group and the phenyl ring are of particular interest. nih.gov The interplay between the electron-withdrawing benzoyl chloride group and the electron-donating diethylcarbamoyl group influences the aromatic ring's electronic properties and the rotational barriers of the substituents.

Electronic structure analysis through DFT provides valuable data on the molecule's reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the regions most susceptible to nucleophilic or electrophilic attack. rsc.org For this compound, the carbonyl carbon of the acid chloride is expected to be a primary electrophilic site. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated to understand the molecule's electronic transitions and reactivity patterns. nih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

Parameter Value
C=O (acid chloride) bond length 1.19 Å
C-Cl bond length 1.80 Å
C=O (amide) bond length 1.25 Å
C-N (amide) bond length 1.37 Å

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

While DFT is a workhorse in computational chemistry, other methods also provide valuable insights. Ab initio methods, which are based on first principles without empirical parameters, can be used for high-accuracy energy calculations and conformational analysis. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2), can be computationally intensive but offer a benchmark for other calculations. researchgate.net For this compound, ab initio calculations can be used to explore the potential energy surface related to the rotation of the diethylcarbamoyl and benzoyl chloride groups, providing a detailed understanding of the conformational isomers and their relative energies. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. researchgate.net While less accurate than DFT or ab initio methods, they are significantly faster, making them suitable for preliminary conformational searches of larger molecules or for providing initial geometries for higher-level calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational methods are instrumental in mapping out the mechanisms of chemical reactions, including identifying intermediates and transition states.

For this compound, a key area of interest is its reactivity, particularly at the acid chloride functional group. Computational simulations can model reactions such as hydrolysis, alcoholysis, or aminolysis. researchgate.netnih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation energies for each step of the reaction, providing insights into the reaction kinetics. researchgate.net

For example, the hydrolysis of the acid chloride group could proceed through a concerted SN2-like mechanism or a stepwise mechanism involving a tetrahedral intermediate. researchgate.netnih.gov Computational modeling can distinguish between these pathways and determine the more favorable route under different conditions.

Table 2: Hypothetical Energetic Profile for the Hydrolysis of this compound

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +15.2
Tetrahedral Intermediate -4.5
Transition State 2 +8.7

Note: The data in this table is hypothetical and serves to illustrate the output of a reaction pathway simulation.

The electronic properties derived from quantum chemical calculations can be used to predict the reactivity and selectivity of this compound. tdl.org Fukui functions and dual descriptor analysis, for instance, can pinpoint the most reactive sites for nucleophilic and electrophilic attack within the molecule. researchgate.net

In the case of this compound, these analyses would likely confirm the high electrophilicity of the carbonyl carbon of the acid chloride. Furthermore, they could provide insights into the influence of the diethylcarbamoyl group on the reactivity of the acid chloride and the aromatic ring. This information is crucial for predicting the outcome of reactions with various nucleophiles and for understanding any potential intramolecular interactions that might influence selectivity.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical methods are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and dynamic properties. acs.org

Structure-Reactivity and Structure-Selectivity Relationship Analysis

The reactivity and selectivity of this compound in chemical reactions are intricately linked to its three-dimensional structure and electronic properties. The presence of a bulky N,N-diethylcarbamoyl group at the ortho position to the benzoyl chloride functionality introduces significant steric and electronic effects that govern its chemical behavior. Computational chemistry provides a powerful lens through which to analyze these relationships, offering insights that are often difficult to obtain through experimental means alone.

Steric Hindrance and Conformational Preferences

A primary determinant of the reactivity of this compound is the steric hindrance imposed by the ortho-substituent. This steric bulk influences the conformation of the molecule, particularly the dihedral angle between the plane of the benzene (B151609) ring and the acyl chloride group. In unsubstituted benzoyl chloride, the acyl chloride group tends to be coplanar with the aromatic ring to maximize resonance stabilization. However, a large ortho-substituent, such as the N,N-diethylcarbamoyl group, can force the acyl chloride group to twist out of the plane of the ring. This deviation from planarity has profound consequences for the molecule's reactivity.

Computational studies on sterically hindered ortho-substituted benzoyl chlorides have shown that the energy barrier to rotation around the C(aryl)-C(carbonyl) bond is significantly increased. For instance, in a related compound, 2,6-dichlorobenzoyl chloride, the preferred conformation is one where the benzoyl group is perpendicular to the aromatic ring. A similar, albeit less extreme, effect is anticipated for this compound. The flexible ethyl groups of the diethylcarbamoyl moiety can orient themselves to minimize steric clash, but a significant out-of-plane rotation of the acyl chloride group is still expected.

This twisting disrupts the π-conjugation between the carbonyl group and the aromatic ring. As a result, the electrophilicity of the carbonyl carbon is altered. While resonance with the ring is reduced, the inductive electron-withdrawing effect of the aromatic ring still polarizes the C=O bond, rendering the carbon atom susceptible to nucleophilic attack. The steric bulk of the ortho-substituent also plays a direct role in shielding the carbonyl carbon from the approach of nucleophiles, which can lead to a decrease in reaction rates compared to unhindered benzoyl chlorides.

Electronic Effects of the N,N-Diethylcarbamoyl Group

If the carbamoyl (B1232498) group is coplanar with the benzene ring, the nitrogen's lone pair can participate in resonance, which would have an electron-donating effect on the ring. However, due to steric hindrance, it is more likely that the carbamoyl group is also twisted relative to the aromatic ring. This non-planar arrangement would diminish the resonance effect, and the inductive effect of the electronegative nitrogen and oxygen atoms would become more dominant.

Implications for Reactivity and Selectivity

The interplay of steric and electronic factors has significant implications for the reactivity and selectivity of this compound.

Selectivity: In reactions where multiple pathways are possible, the structure of this compound can impart a high degree of selectivity. For instance, in reactions with nucleophiles that can attack either the carbonyl carbon or a position on the aromatic ring, the steric bulk around the carbonyl group might favor attack at the less hindered ring positions, depending on the reaction conditions and the nature of the nucleophile.

Furthermore, the conformational rigidity imposed by the ortho-substituent can influence the stereoselectivity of reactions. If the molecule adopts a preferred, stable conformation, this can create a chiral environment around the reaction center, potentially leading to the preferential formation of one stereoisomer over another in reactions with chiral nucleophiles.

To quantify these effects, computational methods such as Density Functional Theory (DFT) can be employed to calculate key parameters. These calculations can provide valuable data to build a comprehensive understanding of the structure-reactivity and structure-selectivity relationships.

Emerging Research Frontiers and Future Directions for 2 Diethylcarbamoyl Benzoyl Chloride

Development of Eco-Friendly and Sustainable Synthetic Protocols

The traditional synthesis of acyl chlorides often involves hazardous reagents like thionyl chloride or oxalyl chloride, which generate toxic byproducts. google.comchemicalbook.com The principles of green chemistry are driving research towards more environmentally benign synthetic routes. wjpmr.comchemijournal.comnih.gov Future efforts for synthesizing 2-(Diethylcarbamoyl)benzoyl chloride are expected to focus on minimizing waste, avoiding toxic substances, and improving energy efficiency. nih.gov

Key research areas include:

Alternative Chlorinating Agents: Investigating solid, less toxic chlorinating agents that are easier to handle and produce fewer harmful emissions.

Catalytic Approaches: Developing catalytic methods that can generate the acyl chloride from the corresponding carboxylic acid with high atom economy, potentially avoiding stoichiometric amounts of harsh reagents.

Solvent Minimization: Exploring solvent-free reaction conditions or the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), in place of traditional chlorinated solvents. mdpi.com This shift reduces both environmental impact and potential hazards. organic-chemistry.org

Table 1: Comparison of Synthetic Protocols for Acyl Chloride Formation
ParameterTraditional ProtocolsEmerging Sustainable Protocols
ReagentsThionyl chloride (SOCl2), Oxalyl chloride ((COCl)2), Phosphorus pentachloride (PCl5) prepchem.comSolid chlorinating agents (e.g., bis(trichloromethyl)carbonate), Catalytic systems
SolventsDichloromethane (B109758) (DCM), Toluene2-MeTHF, Solvent-free conditions, water-based systems where applicable mdpi.com
ByproductsSO2, HCl, CO, CO2Recyclable catalysts, less toxic inorganic salts
Key AdvantagesWell-established, high reactivityReduced toxicity, lower environmental impact, improved safety, potential for recycling organic-chemistry.org

Exploration of Novel Catalytic Transformations Involving the Compound

The acyl chloride group is a highly versatile handle for carbon-carbon and carbon-heteroatom bond formation. While classical reactions like Friedel-Crafts acylation are well-established, modern catalysis offers a vast toolkit for novel transformations. frontiersin.orgpearson.com Future research will likely explore the use of this compound in a variety of transition metal-catalyzed reactions.

Promising avenues of investigation include:

Palladium-Catalyzed Cross-Coupling: Utilizing the compound in Suzuki, Heck, and Sonogashira coupling reactions to attach new aryl, vinyl, or alkynyl groups. Palladium catalysis can cleave the C-COCl bond to enable difunctionalization of unsaturated bonds. ethz.chnih.gov

Copper-Catalyzed Reactions: Employing copper catalysts for transformations such as C-N and C-S bond formation, which are fundamental in medicinal chemistry. researchgate.net

Organocatalysis: Using small organic molecules as catalysts to promote reactions, avoiding the use of potentially toxic or expensive metals. researchgate.net

Table 2: Potential Catalytic Transformations for this compound
Catalytic SystemReaction TypePotential Product Class
Palladium/LigandCross-Coupling (e.g., Suzuki, Sonogashira)Biaryls, aryl ketones, alkynylated aromatics
Copper/LigandAzide-Alkyne Cycloaddition / AcylationComplex heterocycles researchgate.net
Nickel/LigandReductive CarbamoylationLactams researchgate.net
Organocatalyst (e.g., N-Heterocyclic Carbene)Acylation / AnnulationFunctionalized ketones, heterocyclic systems

Advanced Studies in Material Science Applications

The structure of this compound makes it an attractive candidate as a monomer or modifying agent in polymer and material science. The reactive acyl chloride can participate in polymerization reactions, while the diethylcarbamoyl group can impart specific properties such as improved solubility, thermal stability, or altered mechanical characteristics.

Future research directions in this area are:

Polyamide and Polyester Synthesis: Using the compound as a monomer in polycondensation reactions with diamines or diols to create novel high-performance polymers.

Surface Modification: Grafting the molecule onto the surface of materials (e.g., polysaccharides, metal oxides) to alter their surface properties, such as hydrophobicity or chemical reactivity. pjoes.com

Development of Functional Materials: Incorporating the molecule into frameworks designed for specific applications, such as gas sorption, catalysis, or as components in electronic materials.

Table 3: Potential Material Science Applications
Application AreaRole of this compoundPotential Properties Imparted
Polymer SynthesisMonomerEnhanced thermal stability, modified solubility, high tensile strength (in polyamides)
Surface ModificationGrafting AgentControlled wettability, introduction of reactive sites, improved biocompatibility
Functional MaterialsBuilding BlockPorosity for gas storage, specific binding sites for sensing applications

Integration with Flow Chemistry and Automated Synthesis Systems

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, especially for highly reactive or exothermic processes. nih.gov The use of reactive intermediates like this compound can be made safer and more efficient through flow systems. researchgate.net

Key areas for development include:

On-Demand Synthesis: Developing a continuous-flow process where the highly reactive this compound is generated and immediately consumed in a subsequent reaction step. researchgate.netuc.pt This approach avoids the isolation and storage of an unstable intermediate, greatly improving safety.

Process Intensification: Utilizing the superior heat and mass transfer of microreactors to run reactions at higher temperatures and concentrations, drastically reducing reaction times and increasing throughput. mdpi.com

Automated Optimization: Integrating flow reactors with automated systems that can rapidly screen different reaction conditions (e.g., temperature, residence time, stoichiometry) to quickly identify the optimal parameters for a given transformation.

Table 4: Comparison of Batch vs. Flow Chemistry for Reactions Involving Acyl Chlorides
FeatureBatch ProcessingFlow Chemistry
SafetyRisk of thermal runaway with exothermic reactions; handling of bulk reactive intermediatesSuperior heat control, small reaction volumes, on-demand generation of intermediates researchgate.net
EfficiencySlower reaction times, potential for side reactions due to inefficient mixingRapid mixing, enhanced heat transfer, higher yields, and purity nih.gov
ScalabilityScaling up can be challenging and may require re-optimizationScalable by running the reactor for longer periods or using parallel reactors mdpi.com

Refined Computational Models for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. semanticscholar.orgrsc.org Applying these models to this compound can provide deep mechanistic insights and predict its behavior in novel reactions, guiding experimental work and reducing trial-and-error.

Future research will focus on:

Mechanistic Elucidation with DFT: Using Density Functional Theory (DFT) calculations to model reaction pathways, identify transition states, and understand the role of catalysts in transformations involving the compound. ethz.ch This can help in designing more efficient catalytic systems.

Machine Learning for Reaction Prediction: Training machine learning algorithms on large datasets of chemical reactions to predict the most likely products, yields, and optimal conditions for reactions involving this compound with new substrates. arxiv.org

In Silico Design of Materials: Using computational models to predict the properties (e.g., electronic, mechanical, thermal) of polymers and materials derived from the compound before they are synthesized, enabling the rational design of new functional materials.

Table 5: Application of Computational Models in the Study of this compound
Computational MethodPrimary ApplicationExpected Outcome
Density Functional Theory (DFT)Mechanistic StudiesUnderstanding reaction barriers, catalyst-substrate interactions, and stereoselectivity ethz.ch
Machine Learning / AIReaction Outcome PredictionPredicting product structures, reaction yields, and identifying optimal conditions arxiv.org
Molecular Dynamics (MD)Polymer Property SimulationPredicting bulk properties of materials (e.g., glass transition temperature, tensile strength)

Q & A

Q. What are the standard synthetic routes for 2-(diethylcarbamoyl)benzoyl chloride, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via dehydrochlorination reactions , such as the reaction of N-methylpiperazine with diethylcarbamoyl chloride under controlled conditions . Key steps include:
  • Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Monitoring reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy .
  • Purification via recrystallization or column chromatography to achieve >98% purity, with purity verified by HPLC or GC-MS .

Q. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic acyl substitution?

  • Methodological Answer : The electron-withdrawing diethylcarbamoyl group enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to simpler benzoyl chlorides. For example:
  • In peptide coupling, it reacts efficiently with primary amines at 0–5°C in dichloromethane, yielding carboxamides .
  • Comparative kinetic studies using UV-Vis spectroscopy can quantify reactivity differences with structurally similar acyl chlorides (e.g., 4-bromobenzoyl chloride) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Due to its high toxicity and carcinogenic potential (IARC Group 2A), strict safety measures are required:
  • PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption in inert materials (e.g., vermiculite) .
  • Waste Disposal : Collect in corrosion-resistant containers and treat as hazardous chemical waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the acylation pathways of this compound in complex biological systems?

  • Methodological Answer :
  • Use isotopic labeling (e.g., 18^{18}O) to track acyl transfer in enzyme inhibition assays .
  • Computational modeling (DFT or MD simulations) predicts transition states and binding affinities with target proteins (e.g., serine proteases) .
  • Compare kinetic data with structurally analogous compounds (e.g., phthalimide acetyl chloride) to identify steric/electronic effects .

Q. What analytical strategies are most effective for characterizing intermediates and byproducts in reactions involving this compound?

  • Methodological Answer :
  • Multi-spectral analysis :
  • 1^1H/13^{13}C NMR for structural elucidation of intermediates.
  • IR spectroscopy to confirm carbonyl stretching frequencies (~1770 cm1^{-1}) .
  • Mass spectrometry (HRMS) identifies low-abundance byproducts (e.g., hydrolysis products like diethylcarbamic acid) .
  • X-ray crystallography resolves stereochemical outcomes in chiral derivatives .

Q. How can researchers resolve contradictions in carcinogenicity data for diethylcarbamoyl chloride derivatives?

  • Methodological Answer :
  • Meta-analysis of existing toxicological studies (e.g., IARC evaluations) to assess dose-response relationships and species-specific effects .
  • Conduct in vitro genotoxicity assays (Ames test, micronucleus assay) to validate carcinogenic potential .
  • Compare metabolic pathways using hepatic microsome models to identify bioactivation mechanisms (e.g., CYP450-mediated oxidation) .

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